

What is the chemical structure of Phenosulfazole?

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Compound of Interest		
Compound Name:	Phenosulfazole	
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An In-depth Technical Guide to Phenosulfazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosulfazole, also known by synonyms such as Phenolsulfazole and Virazene, is a sulfonamide compound. Historically, it has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis protocol for **Phenosulfazole**. Additionally, it details the well-established antibacterial mechanism of action for the sulfonamide class of compounds, to which **Phenosulfazole** belongs.

Chemical Structure and Properties

Phenosulfazole is chemically designated as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Its structure is characterized by a phenol group linked to a sulfonamide moiety, which in turn is attached to a thiazole ring.

Caption: Chemical structure of Phenosulfazole.

Quantitative Chemical Data



Property	Value	Reference
IUPAC Name	4-hydroxy-N-(1,3-thiazol-2- yl)benzenesulfonamide	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₃ S ₂	[1]
Molecular Weight	256.3 g/mol	[1]
CAS Number	515-54-8	[1]
SMILES	C1=CC(=CC=C1O)S(=O) (=O)NC2=NC=CS2	[1]
InChI	InChI=1S/C9H8N2O3S2/c12- 7-1-3-8(4-2-7)16(13,14)11-9- 10-5-6-15-9/h1-6,12H, (H,10,11)	
InChIKey	JBACAGZMXLDQCR- UHFFFAOYSA-N	_

Experimental DataInfrared Spectroscopy

An FTIR spectrum of **Phenosulfazole** is available in the PubChem database. The spectrum was obtained using a KBr wafer technique. Characteristic peaks for sulfonamides would be expected, including S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching, and vibrations associated with the aromatic and thiazole rings.

Experimental Protocols General Synthesis of N-(Thiazol-2yl)benzenesulfonamide Derivatives

The following is a generalized experimental protocol for the N-sulfonylation of 2-aminothiazole, which can be adapted for the synthesis of **Phenosulfazole**. This procedure is based on established methods for synthesizing similar sulfonamide compounds.



Materials:

- 2-Aminothiazole
- 4-Acetoxybenzenesulfonyl chloride (as a precursor to the 4-hydroxy group)
- Sodium acetate
- · Distilled water
- Ethanol
- Hydrochloric acid (for deprotection)

Procedure:

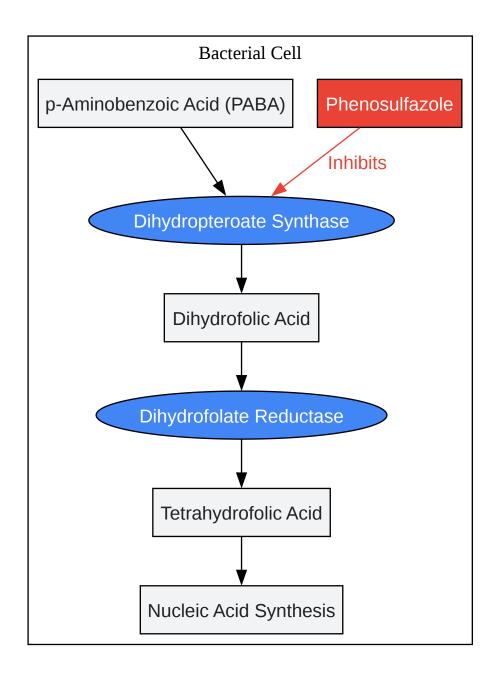
- Sulfonylation: In a suitable reaction vessel, dissolve sodium acetate in distilled water. To this solution, add 4-acetoxybenzenesulfonyl chloride and 2-aminothiazole.
- Heat the reaction mixture to 80-85 °C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the product, 4-acetoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, will precipitate as a solid.
- Isolate the solid product by filtration and wash with water.
- Deprotection of the Hydroxyl Group: The resulting acetoxy-protected compound is then subjected to hydrolysis to yield the final product, **Phenosulfazole**. This can be achieved by heating the compound in the presence of a dilute acid, such as hydrochloric acid.
- After the deprotection is complete (monitored by TLC), the reaction mixture is cooled, and the pH is adjusted to neutral to precipitate the Phenosulfazole.
- The final product is collected by filtration, washed with cold water, and dried.
 Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.





Mechanism of Action: Inhibition of Folic Acid Synthesis

Phenosulfazole, as a sulfonamide, is presumed to exert its antibacterial effect through the inhibition of the folic acid synthesis pathway in susceptible bacteria. This is a well-documented mechanism for this class of drugs.



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Caption: Proposed antibacterial mechanism of **Phenosulfazole**.

The diagram above illustrates the key steps in the bacterial folic acid synthesis pathway. Dihydropteroate synthase is a crucial enzyme that catalyzes the conversion of paraaminobenzoic acid (PABA) into dihydrofolic acid. Due to their structural similarity to PABA, sulfonamides like **Phenosulfazole** act as competitive inhibitors of this enzyme. By blocking this step, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Consequently, the inhibition of this pathway halts bacterial growth and replication.

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References

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